Methoxytrimethylsilane

Vue d'ensemble

Description

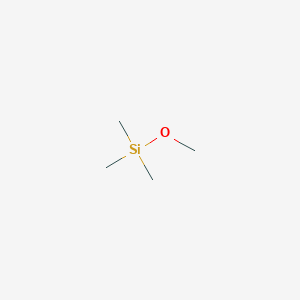

Methoxytrimethylsilane (chemical formula: (CH3)3SiOCH3; CAS: 1825-61-2, 138069-47-3) is an organosilicon compound characterized by a methoxy group bonded to a trimethylsilyl moiety. It is a versatile reagent widely utilized in organic synthesis, materials science, and surface chemistry. Key applications include:

- Quenching agent: Neutralizes reactive intermediates in reactions involving hydrofluoric acid or fluorides .

- Composite membranes: Enhances elasticity and structural integrity in polyvinyl alcohol (PVA)-based membranes for industrial applications .

- Surface modification: Functionalizes silica nanoparticles (SiO2 NPs) to tune hydrophobicity and wettability in coatings .

- Catalyst modification: Alters Co/SiO2 catalyst properties, improving site-time yields in Fischer-Tropsch synthesis .

Its low viscosity and stability under diverse conditions make it valuable in solvent-free resin formulations for 3D printing of optical components .

Méthodes De Préparation

Methoxytrimethylsilane is typically synthesized through the reaction of methyltrichlorosilane with methanol. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3)_3 + 3 \text{HCl} ] This process involves the alcoholysis of alkylchlorosilanes, which generally follows an S_N2 mechanism . Industrial production methods often involve similar reaction conditions, with careful control of temperature and pressure to optimize yield and purity.

Analyse Des Réactions Chimiques

Methoxytrimethylsilane undergoes various types of chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form silanols and methanol.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Oxidation: this compound can be oxidized to form silanols or siloxanes under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically silanols, siloxanes, and methanol .

Applications De Recherche Scientifique

Surface Modification and Adhesion Promotion

Methoxytrimethylsilane is primarily used as a coupling agent to enhance adhesion between organic materials and inorganic substrates. It achieves this by forming siloxane bonds with silanol groups on surfaces, promoting strong adhesion in coatings and sealants.

Case Study: Silica Surface Treatment

Research has shown that MTMS effectively modifies silica surfaces, enhancing their hydrophobic properties. The adsorption mechanism involves hydrogen bonding between the methoxy groups of MTMS and the hydroxyl groups on silica, leading to improved surface characteristics .

Polymer Chemistry

MTMS is extensively used in the synthesis of polysiloxanes, which are known for their thermal stability and chemical resistance. The incorporation of MTMS into polymer matrices can significantly enhance their mechanical properties.

Example Application: Polysiloxane Synthesis

In a study on the condensation of α,ω-dihydroxypolydimethylsiloxane with MTMS, significant chain extension was observed, resulting in improved material properties suitable for various industrial applications .

Chemical Vapor Deposition (CVD)

MTMS is employed in CVD processes to deposit thin films on substrates. Its use as a precursor helps in achieving high-quality films with uniform thickness.

Research Insight

A study highlighted that MTMS could be used as a growth inhibitor during hafnium oxide deposition, improving the conformality of the deposited films and reducing defects such as "bread-loaf" profiles .

Silica Nanoparticle Coatings

The sol-gel process utilizing MTMS has been instrumental in creating ultra-hydrophobic coatings on glass surfaces. These coatings are beneficial for applications requiring water repellency and dirt resistance.

Experimental Results

In experiments, glass substrates treated with MTMS-based sol-gel solutions exhibited enhanced hydrophobicity, making them suitable for self-cleaning surfaces .

Industrial Applications

MTMS is also utilized in various industrial applications such as:

- Mineral Surface Treatment : Enhances the durability and performance of mineral-based materials.

- Architectural Coatings : Provides water-repellant properties to exterior paints and coatings.

- Release Coatings : Used in manufacturing processes where easy release from molds is required .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Surface Modification | Enhances adhesion on silica surfaces | Improved adhesion properties |

| Polymer Chemistry | Used in polysiloxane synthesis | Enhanced thermal stability |

| Chemical Vapor Deposition | Precursor for thin film deposition | High-quality uniform films |

| Silica Nanoparticle Coatings | Creates hydrophobic coatings on glass | Self-cleaning properties |

| Industrial Applications | Used in mineral treatments, architectural coatings | Increased durability |

Mécanisme D'action

The primary mechanism by which methoxytrimethylsilane exerts its effects is through silylation, where it transfers its trimethylsilyl group to a target molecule. This process typically involves the formation of a Lewis acid-base complex, followed by intramolecular transfer of the trimethylsilyl group from oxygen to the target molecule’s carbon or oxygen atom .

Comparaison Avec Des Composés Similaires

Methoxytrimethylsilane belongs to the alkoxysilane family. Below, it is compared structurally, functionally, and experimentally with analogous compounds.

Key Observations :

- This compound and methoxydimethylsilane differ in alkyl substitution, affecting steric bulk and reactivity. This compound’s fully substituted silicon center reduces hydrolysis susceptibility compared to less substituted analogs .

- Dimethoxydimethylsilane, with two alkoxy groups, forms more crosslinked networks in PVA composites, enhancing thermal stability .

Physicochemical and Functional Comparisons

Table 2: Hydrophobicity and Surface Modification Performance

Key Observations :

- This compound produces highly condensed silica structures (92% Q4 species) when coprecipitated with silica, outperforming trimethyl(phenoxy)silane (82%) .

- Longer alkyl chains (e.g., methoxydimethyloctylsilane) enhance hydrophobicity but may reduce compatibility with polar matrices .

Table 3: Catalytic and Reactivity Profiles

Key Observations :

- This compound’s post-calcination application preserves Co crystallite size while improving reaction efficiency, contrasting with dimethyldichlorosilane, which modifies morphology during pretreatment .

Molecular Dynamics and Simulation

This compound’s single alkoxy group simplifies force-field parameterization compared to multi-alkoxy silanes. For example, its Lennard-Jones σ parameter requires only 5% scaling for oxygen content, versus 20% for tetramethoxysilane . This impacts simulations of solvent interactions and diffusion in hybrid materials.

Activité Biologique

Methoxytrimethylsilane (TMeMS) is a silane compound that has garnered attention in various fields, particularly in materials science and biology. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, interactions with biological systems, and potential applications in medical and industrial settings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as an organosilicon compound. Its structure consists of a silicon atom bonded to three methyl groups and one methoxy group, which contributes to its reactivity and functional versatility. The presence of the methoxy group allows for hydrolysis and subsequent condensation reactions, which are essential for forming siloxane networks in various applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound when used in conjunction with other materials. For instance, TMeMS has been incorporated into nanofibers made from chitosan, demonstrating significant antimicrobial activity against both Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the interaction between the cationic groups of chitosan and the anionic components of bacterial cell walls, leading to cell lysis and inhibition of growth .

Case Study: Chitosan-Based Nanofibers

A study investigated the effectiveness of this compound-modified chitosan nanofibers against bacterial strains. The results indicated that samples containing TMeMS exhibited larger inhibition zones compared to control samples without the silane modification. The enhanced antimicrobial activity was attributed to the improved structural integrity and hydrophobicity conferred by the silane .

| Sample Type | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Control (no TMeMS) | 10 | E. coli |

| Chitosan + TMeMS | 20 | E. coli |

| Control (no TMeMS) | 8 | S. aureus |

| Chitosan + TMeMS | 18 | S. aureus |

Interaction with Biological Systems

The interaction of this compound with biological systems is primarily through its hydrolyzed products, which can form siloxane bonds with proteins and other biomolecules. This property is exploited in various applications, including drug delivery systems where silanes can enhance the stability and bioavailability of therapeutic agents .

The biological activity of TMeMS can be explained through several mechanisms:

- Hydrophobic Interactions : The methyl groups provide hydrophobic characteristics that can influence membrane permeability and protein interactions.

- Covalent Bond Formation : Upon hydrolysis, this compound can form covalent bonds with hydroxyl groups on biomolecules, potentially altering their function or stability.

- Antimicrobial Properties : As mentioned earlier, TMeMS enhances the antimicrobial efficacy of composite materials through electrostatic interactions with microbial cell walls.

Applications in Medicine and Industry

This compound's unique properties make it suitable for various applications:

- Drug Delivery Systems : Its ability to form stable siloxane networks can be utilized in creating controlled release formulations.

- Antimicrobial Coatings : Incorporating TMeMS into coatings can provide surfaces with long-lasting antimicrobial properties, beneficial in medical devices and packaging materials.

- Biocompatible Materials : Due to its compatibility with biological tissues, TMeMS is being explored for use in implants and other medical devices.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methoxytrimethylsilane, and how do reaction conditions influence yield?

this compound is synthesized via alcoholysis reactions. For example, substituting methanol in a procedure analogous to tert-butoxytrimethylsilane synthesis yields the compound. Key parameters include stoichiometric control of methanol (0.2 mL for small-scale reactions) and inert atmosphere to prevent hydrolysis. Post-synthesis purification involves filtration of ammonium salts and solvent evaporation. Yield optimization requires monitoring via thin-layer chromatography (TLC) to confirm reaction completion .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential: the singlet at δ 0.086 ppm (9H, Si(CH₃)₃) and δ 3.36 ppm (3H, OCH₃) confirm structure. Mass spectrometry (MS) cross-referenced with literature ensures molecular integrity. Purity assessment employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), particularly for detecting residual solvents or byproducts .

Q. How should researchers handle this compound to mitigate reactivity with moisture or air?

Store under inert gas (argon/nitrogen) in sealed containers at temperatures below 25°C. Use anhydrous solvents (e.g., THF) and Schlenk-line techniques for air-sensitive reactions. Immediate post-reaction filtration of hygroscopic byproducts (e.g., triethylammonium chloride) minimizes degradation .

Advanced Research Questions

Q. How does this compound enhance the performance of inorganic-organic hybrid polymers in 3D printing resins?

this compound reduces resin viscosity by limiting polymer chain length, enabling precise digital light processing (DLP). Empirical studies show viscosity reductions to <200 mPa·s (Table 1), critical for high-resolution printing. The methoxy group’s low steric hindrance facilitates rapid crosslinking while maintaining optical clarity in printed lenses .

Q. What safety protocols are critical when scaling up this compound reactions?

Refer to SDS guidelines: use closed-system reactors with local exhaust ventilation. Wear PPE (nitrile gloves, safety goggles, flame-resistant lab coats). Monitor for hazardous decomposition products (e.g., carbon oxides) during high-temperature reactions. Emergency protocols include CO₂/dry chemical extinguishers for silane fires .

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Conduct controlled stability studies across pH 2–12, tracking hydrolysis via NMR or FTIR. For example, acidic conditions may accelerate siloxane bond cleavage, while neutral/basic conditions stabilize the compound. Document decomposition kinetics and compare with literature, noting discrepancies in SDS-reported stability .

Q. What methodologies ensure reproducibility in synthesizing this compound-derived siloxane networks?

Standardize precursor ratios (e.g., this compound:dimethoxydimethylsilane = 1:1) and curing conditions (UV intensity, temperature). Use rheometry to monitor viscosity changes during polymerization. Batch-to-batch consistency requires rigorous NMR validation of monomer conversion and GC analysis of volatiles .

Q. How does this compound act as a coupling agent in cross-coupling reactions?

The methoxy group facilitates nucleophilic substitution, enabling covalent bonding to hydroxyl-rich surfaces (e.g., silica nanoparticles). Optimize reaction time (24–72 hours) and catalyst (e.g., triethylamine) concentration. Surface functionalization efficiency is quantified via XPS or TGA .

Propriétés

IUPAC Name |

methoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12OSi/c1-5-6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPACFLNWGUDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062001 | |

| Record name | Silane, methoxytrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Methoxytrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1825-61-2 | |

| Record name | Methoxytrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHOXYTRIMETHYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, methoxytrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, methoxytrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxytrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M9U6DL2PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.